4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5(2)3-13-4-6(8(10)11)7(12-13)9(14)15/h4-5,8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMTOXSXOEFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157624 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-57-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(difluoromethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization with Isobutylhydrazine
Reaction Overview
This approach adapts methodologies from pyrazole syntheses involving hydrazine derivatives. The core strategy involves condensing a difluoroacetyl intermediate with isobutylhydrazine to form the pyrazole ring, followed by hydrolysis to introduce the carboxylic acid moiety.
Synthetic Pathway
Formation of Difluoroacetyl Intermediate :
Ethyl 2-(dimethylaminomethylene)-4,4-difluoro-3-oxobutanoate is synthesized via Claisen condensation of ethyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride.
$$
\text{CF}2\text{COCH}2\text{COOEt} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O}} \text{CF}_2\text{C(OEt)=CH-COOEt}
$$Cyclization with Isobutylhydrazine :
The intermediate reacts with isobutylhydrazine in a biphasic system (toluene/water) at -10°C–0°C using potassium carbonate as a weak base. This step installs the isobutyl group at N1 and forms the pyrazole core.Hydrolysis to Carboxylic Acid :
The ethyl ester at C3 is hydrolyzed using aqueous NaOH (2 M) at 80°C for 4 hours, achieving >95% conversion.
Halogenation-Substitution Sequence
Methodology
Based on CN111303034A, this route halogenates a silylated pyrazole precursor at C4, followed by difluoromethyl group installation and carboxylation.
Stepwise Procedure
Silylation :
1-Methyl-3-(trimethylsilyl)pyrazole is brominated at -5°C using Br₂ in dichloromethane, yielding 4-bromo-1-methyl-3-(trimethylsilyl)pyrazole (89.3% yield).Difluoromethylation :
The bromine atom is displaced using a difluoromethyl copper reagent (CuCF₂H) in DMF at 120°C, achieving 85% substitution efficiency.Carboxylic Acid Introduction :
Oxidation of a C3 methyl group via KMnO₄ in acidic conditions (H₂SO₄, 60°C) forms the carboxylic acid.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, -5°C | 89.3% |
| Difluoromethylation | CuCF₂H, DMF, 120°C | 85% |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 76% |
Advantages : Modular approach allows independent optimization of each step.
Drawbacks : Low functional group tolerance during oxidation; requires hazardous reagents (KMnO₄).
Post-Synthetic Alkylation
Strategy
This method modifies pre-formed pyrazole cores through N-alkylation, as described in WO2014120397A1.
Protocol
Base Pyrazole Synthesis :
Prepare 4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid via cyclization of ethyl 4,4-difluoroacetoacetate with hydrazine hydrate.N-Alkylation :
React the pyrazole with 1-bromo-2-methylpropane in DMF using K₂CO₃ as a base (80°C, 12 hours).Purification :
Recrystallize from ethanol/water (4:1) to remove unreacted starting material.
Outcomes
| Parameter | Result |
|---|---|
| Alkylation Yield | 68% |
| Isomer Ratio (N1 vs. N2) | 88:12 |
| Purity Post-Recrystallization | 99.1% |
Strengths : Utilizes commercially available reagents.
Limitations : Moderate regioselectivity requires extensive purification.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Overall Yield | Isomer Control | Scalability |
|---|---|---|---|
| Cyclization | 62–65% | Excellent | High |
| Halogenation-Substitution | 54–58% | Good | Moderate |
| Post-Synthetic Alkylation | 58–60% | Fair | Low |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key pyrazole-carboxylic acid derivatives, focusing on substituents and functional groups:
Key Observations:
- Substituent Position Matters : The placement of the difluoromethyl group (position 4 vs. 5) significantly alters bioactivity. For example, Nurandociguat’s 5-(difluoromethyl) group is part of a guanylate cyclase-targeting pharmacophore, while the target compound’s 4-(difluoromethyl) group may influence agrochemical interactions .
Pharmacological and Industrial Relevance
- Nurandociguat : This derivative demonstrates how pyrazole-carboxylic acids are integrated into larger molecular frameworks for targeted therapies. Its biphenyl-piperazine structure enables precise modulation of guanylate cyclase, a key enzyme in vascular regulation .
Biological Activity
4-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
- Chemical Formula : C11H12F2N3O2
- Molecular Weight : 259.69 g/mol
- IUPAC Name : this compound
- CAS Number : 1244964-06-4
Synthesis
The synthesis of pyrazole derivatives, including this compound, often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. Recent advancements have highlighted methods such as:
- Condensation Reactions : Utilizing diketones and hydrazines.
- One-Pot Synthesis : Combining multiple reagents in a single reaction vessel to streamline the process.
Antifungal Activity
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antifungal properties. The compound was tested against several phytopathogenic fungi, showing moderate to excellent activity compared to standard antifungal agents like boscalid. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance antifungal efficacy.
Molecular docking studies revealed that the compound interacts with specific enzymes involved in fungal metabolism. For instance, it was found to form hydrogen bonds with key amino acids in the active site of succinate dehydrogenase (SDH), which is crucial for fungal respiration. This interaction suggests a potential mechanism for its antifungal activity.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of difluoromethyl and branched alkyl groups has been shown to enhance lipophilicity and improve binding affinity to target proteins.
Key Findings from SAR Studies:
- Difluoromethyl Group : Increases potency against fungal pathogens.
- Alkyl Substituents : Modifications can lead to variations in biological activity, indicating the need for careful design in drug development.
Case Study 1: Antifungal Efficacy
In vitro studies demonstrated that compounds similar to this compound were effective against seven different species of phytopathogenic fungi. The most effective derivative showed an inhibition rate exceeding that of traditional antifungals, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Research indicated that this compound could inhibit specific enzymes involved in fungal growth, further supporting its role as an antifungal agent. The inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition mechanism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, and what critical parameters influence yield?
- Methodology : Synthesis typically involves cyclocondensation of difluoromethylated precursors with hydrazine derivatives, followed by alkylation and carboxylation. For example, difluoroacetic acid derivatives react with hydrazine to form the pyrazole core, followed by 2-methylpropyl group introduction via nucleophilic substitution. Carboxylic acid formation is achieved through hydrolysis of ester intermediates.
- Key Parameters :
- Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
- Use of catalysts like Pd for efficient alkylation .
- Purity of starting materials (≥95%) to minimize impurities .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Spectroscopy :
- 1H NMR : Peaks at δ 13.99 (s, 1H, COOH), δ 2.56 (s, 3H, CH3) confirm the pyrazole backbone and substituents.
- LCMS : Molecular ion [M+1] at m/z 311.1 validates molecular weight .
- Chromatography :
- HPLC : Reverse-phase C18 columns (95:5 acetonitrile/water) achieve >97% purity .
Q. What solubility and stability properties should be considered for in vitro assays?
- Solubility : Moderately soluble in DMSO (≥10 mM) but poorly in aqueous buffers. Pre-solubilize in DMSO for cell-based assays.
- Stability : Stable at −20°C for 6 months; avoid prolonged exposure to light or humidity to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict binding interactions with biological targets?
- Methodology :
- Grid Setup : Define binding pockets using co-crystallized ligands (e.g., guanylate cyclase in ).
- Scoring Function : AutoDock Vina’s hybrid scoring evaluates steric, hydrogen-bonding, and hydrophobic interactions.
- Validation : Compare predicted binding poses with X-ray crystallography data (RMSD <2.0 Å indicates reliability) .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity (e.g., impurities >2% in ).
- Resolution Strategies :
- Standardize protocols (e.g., use WHO-recommended cell lines ).
- Re-test batches with orthogonal methods (e.g., LCMS vs. NMR) to confirm purity .
Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?
- Structural Modifications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
